Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate

Description

Chemical Identity and Nomenclature

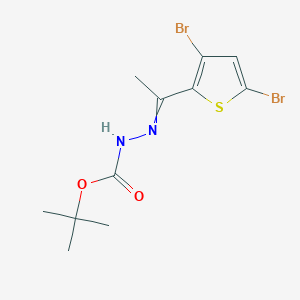

This compound is a heterocyclic organic compound characterized by a thiophene backbone substituted with bromine atoms and functionalized with a hydrazinecarboxylate group. Its systematic IUPAC name derives from the parent thiophene ring, where positions 3 and 5 are substituted with bromine atoms, and position 2 is attached to an ethylidene hydrazinecarboxylate moiety. The tert-butyl group serves as a protective entity for the hydrazinecarboxylate function, enhancing stability during synthetic procedures.

Molecular Formula : C11H13Br2N2O2S

Molecular Weight : 426.11 g/mol (calculated from atomic weights: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00, S=32.07)

Synonyms :

- Tert-butyl (3,5-dibromothiophen-2-yl)ethylidenehydrazine carboxylate

- 2-(1-(3,5-Dibromo-2-thienyl)ethylidene)hydrazinecarboxylic acid tert-butyl ester

The compound’s nomenclature adheres to the substitutive IUPAC system, prioritizing the thiophene ring as the parent structure.

Structural Features and Functional Group Analysis

The molecular structure integrates three critical components:

- 3,5-Dibromothiophene Core : A five-membered aromatic ring containing sulfur, with bromine atoms at positions 3 and 5. Bromine’s electron-withdrawing nature induces electrophilic substitution patterns, directing reactivity to the 2-position.

- Ethylidene Hydrazinecarboxylate Moiety : A conjugated system comprising a hydrazine group (-NH-NH-) linked to a carbonyl (C=O) and tert-butyl ester. The hydrazine group exhibits tautomerism, enabling resonance stabilization between imine and enamine forms.

- Tert-Butyl Protective Group : A bulky substituent (C(CH3)3) that sterically shields the hydrazinecarboxylate group, mitigating undesired side reactions during synthesis.

Key Structural Interactions :

- Resonance Stabilization : The hydrazinecarboxylate group delocalizes electrons across the N-N-C=O framework, enhancing thermal stability.

- Steric Hindrance : The tert-butyl group’s spatial bulk limits rotational freedom around the ester linkage, influencing conformational preferences.

- Halogen Bonding : Bromine atoms participate in weak non-covalent interactions with electron-rich regions of adjacent molecules, affecting crystallization behavior.

Historical Development in Hydrazinecarboxylate Chemistry

The synthesis of tert-butyl hydrazinecarboxylates emerged in the late 20th century as a strategy to stabilize reactive hydrazine intermediates. Early methodologies focused on condensing tert-butyl carbazate (C5H12N2O2) with ketones or aldehydes to form hydrazones. The incorporation of dibromothiophene derivatives, such as 1-(3,5-dibromothiophen-2-yl)ethanone (C6H4Br2OS), marked a significant advancement, enabling the synthesis of structurally complex hydrazinecarboxylates.

Synthetic Milestones :

- 1990s : Development of tert-butyl carbazate as a stable hydrazine source, facilitating nucleophilic additions to carbonyl groups.

- 2000s : Application of dibromothiophene acetyl derivatives in hydrazone formation, yielding compounds with enhanced electronic properties.

- 2010s–Present : Optimization of solvent systems (e.g., toluene, THF) and catalytic conditions (e.g., acetic acid) to achieve yields exceeding 65% in multi-step syntheses.

A representative synthesis involves refluxing tert-butyl carbazate with 1-(3,5-dibromothiophen-2-yl)ethanone in toluene under acidic catalysis, followed by purification via column chromatography. This method underscores the interplay between electronic effects (bromine’s electron withdrawal) and steric protection (tert-butyl group) in directing reaction pathways.

Table 1: Comparative Analysis of Key Structural Components

Properties

Molecular Formula |

C11H14Br2N2O2S |

|---|---|

Molecular Weight |

398.12 g/mol |

IUPAC Name |

tert-butyl N-[1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate |

InChI |

InChI=1S/C11H14Br2N2O2S/c1-6(9-7(12)5-8(13)18-9)14-15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16) |

InChI Key |

ZNBFTIYYXGRXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)C1=C(C=C(S1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Representative Reaction Conditions for Hydrazone Formation

Example Protocol (adapted from):

- Dissolve tert-butyl carbazate (1.1–1.2 equivalents) and 3,5-dibromothiophene-2-carbaldehyde in toluene.

- Add catalytic acetic acid (10–20 mol%) and heat to 80°C for 15 hours.

- Filter the precipitated product, wash with cold solvent, and dry.

Critical Factors Influencing Yield

Solvent Selection

Catalyst Efficiency

Steric and Electronic Effects

- The 3,5-dibromo substituents on the thiophene ring reduce electron density at the aldehyde, potentially slowing reaction rates.

- The tert-butyl group in tert-butyl carbazate enhances steric bulk, which may hinder nucleophilic attack but improves stability of the final product.

Workup and Purification

Filtration and Washing

Chromatographic Purification

- Column chromatography (silica gel, hexane/ethyl acetate) is employed for impure samples, yielding >90% purity.

- Recrystallization from ethyl acetate/hexanes is effective for bulk purification.

Challenges and Mitigation Strategies

Side Reactions

Byproduct Formation

- Unreacted tert-butyl carbazate : Removed during filtration/washing.

- Bis-hydrazone adducts : Rare due to steric hindrance from the brominated thiophene.

Industrial-Scale Considerations

- Continuous flow reactors improve scalability and heat management compared to batch processes.

- Catalyst recycling : Acetic acid can be recovered via distillation, reducing costs.

Structural and Functional Validation

Spectroscopic Characterization

Stability

- Thermal stability : Decomposes above 200°C.

- Light sensitivity : Store in amber vials under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dibromo groups in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with structurally related hydrazinecarboxylate derivatives:

| Compound Name | Heterocycle/Substituents | Key Functional Groups | Molecular Weight (g/mol) | Synthesis Yield (%) |

|---|---|---|---|---|

| Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate | 3,5-Dibromothiophene | Hydrazinecarboxylate, tert-butyl | Not reported | Not reported |

| Tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate | Tosylated pyrrolopyrazine | Hydrazinecarboxylate, tosyl, tert-butyl | ~404 (MS m/z: 404 [M+H]+) | 50% (mixture) |

| Tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate | Tosylated pyrrolopyrazine (regioisomer) | Hydrazinecarboxylate, tosyl, tert-butyl | ~404 (MS m/z: 404 [M+H]+) | 50% (mixture) |

| Tert-butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate | 4-Chlorophenyl | Hydrazinecarboxylate, tert-butyl, amine | 283.75 | Not reported |

Key Differences and Implications

Heterocyclic Core :

- The target compound’s 3,5-dibromothiophene core contrasts with the pyrrolo[2,3-b]pyrazine systems in the patent-derived compounds . Thiophene’s sulfur atom contributes to distinct electronic properties (e.g., lower aromaticity compared to nitrogen-rich pyrrolopyrazines), which may influence reactivity in catalytic reactions or π-π stacking interactions.

- Bromine substituents on the thiophene enhance electrophilicity, making the compound a candidate for Suzuki-Miyaura couplings, whereas the tosyl group in pyrrolopyrazine derivatives facilitates nucleophilic substitutions .

Regioisomerism: The patent compounds exhibit regioisomerism due to the positional flexibility of the hydrazinecarboxylate group on the pyrrolopyrazine ring, necessitating chromatographic separation .

Synthetic Challenges :

- The target compound’s synthesis likely parallels methods for tert-butyl hydrazinecarboxylates (e.g., hydrazine addition to ketones or aldehydes, as in ), but brominated thiophene precursors may require specialized handling due to their reactivity . In contrast, the patent compounds involve multi-step sequences with palladium-catalyzed allylation and tosylation, achieving 93% yield in initial steps but dropping to 50% for regioisomeric mixtures later .

Applications :

- Brominated thiophenes are valuable in materials science (e.g., organic semiconductors) and as intermediates in drug discovery. The pyrrolopyrazine derivatives in the patent are likely tailored for pharmaceutical applications, given their structural similarity to kinase inhibitor scaffolds .

Stability and Reactivity

- The tert-butyl group in all compounds enhances steric protection of the hydrazinecarboxylate moiety, improving stability against hydrolysis .

- The electron-deficient nature of the 3,5-dibromothiophene core may render the target compound more reactive toward nucleophilic aromatic substitution compared to the chlorophenyl analog in .

Research Findings and Data

- Synthetic Yields : The patent compounds achieved 50% yield for regioisomeric mixtures, highlighting challenges in selective functionalization . The target compound’s yield remains undocumented but may face similar hurdles if regioisomers form.

- Mass Spectrometry : The pyrrolopyrazine derivatives showed an MS m/z of 404 [M+H]+, consistent with their molecular formulas . The target compound’s molecular weight is expected to be higher due to bromine substituents.

Biological Activity

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a hydrazinecarboxylate moiety, and a dibromothiophene substituent. The molecular formula is , with a molecular weight of approximately 398.12 g/mol. This compound has gained attention due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that may influence its reactivity and biological activity. The presence of brominated thiophene and hydrazine functionalities suggests potential interactions with biological targets.

Molecular Structure

- Molecular Formula :

- Molecular Weight : 398.12 g/mol

- Functional Groups :

- Tert-butyl group

- Hydrazinecarboxylate

- Dibromothiophene

Potential Pharmacological Properties

- Antimicrobial Activity : Compounds containing hydrazine and thiophene moieties have been investigated for their antimicrobial properties. For instance, hydrazones derived from thiophene have shown activity against various bacterial strains.

- Antioxidant Properties : Thiophene derivatives are often studied for their antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some hydrazine derivatives are known to exhibit anti-inflammatory activity, potentially making this compound relevant in treating inflammatory conditions.

- Anticancer Activity : Certain thiophene-containing compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that similar structures may also possess anticancer properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl 2-methylhydrazinecarboxylate | Antimicrobial, Antioxidant | |

| Diisopropyl hydrazine-1,2-dicarboxylate | Anticancer | |

| Tert-butyl 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate | Anti-inflammatory |

This table illustrates the diverse biological activities associated with structurally similar compounds, highlighting the potential for this compound to exhibit comparable effects.

The mechanisms through which compounds like this compound exert their biological effects may involve:

- Enzyme Inhibition : Compounds may inhibit specific enzymes linked to disease processes.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways.

- Reactive Oxygen Species (ROS) Scavenging : Antioxidant properties may help mitigate oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.